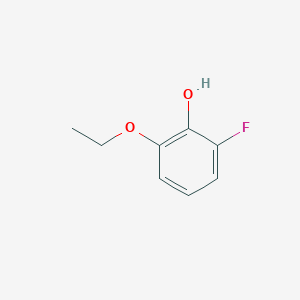

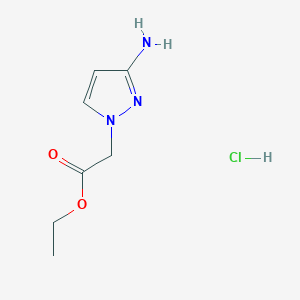

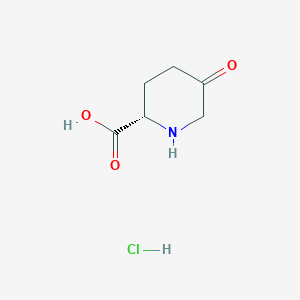

![molecular formula C8H5ClN2O B6343020 Imidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 750509-02-5](/img/structure/B6343020.png)

Imidazo[1,2-a]pyridine-3-carbonyl chloride

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine-3-carbonyl chloride is a type of nitrogen-containing compound . It belongs to the class of imidazo[1,2-a]pyridines, which are important fused nitrogen-bridged heterocyclic compounds . These compounds have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another method involves a KI-Oxone catalyzed ultrasound-promoted synthesis, which involves an oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine-3-carbonyl chloride is characterized by the presence of a fused bicyclic 5–6 heterocycle . The structure of the synthesized imidazo[1,2-a]pyridine-3-carbonyl chloride was confirmed by X-ray crystallographic analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. For instance, they can undergo a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . They can also undergo a KI-Oxone catalyzed ultrasound-promoted oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are important heterocyclic compounds in medicinal chemistry. The compound serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyridines . These synthesized structures are valuable due to their presence in numerous pharmaceutical agents.

Catalysis

In the realm of catalysis, Imidazo[1,2-a]pyridine-3-carbonyl Chloride can be used to facilitate decarboxylative arylation reactions . This process is crucial for constructing carbon-carbon bonds, a foundational aspect of organic synthesis.

Pharmaceutical Applications

This compound has shown promise in the development of new pharmaceuticals. It’s been used to create derivatives that exhibit antibacterial activity, particularly against Staphylococcus aureus , showcasing its potential in antibiotic development.

Material Science

Imidazo[1,2-a]pyridine derivatives, including those derived from the compound , have applications in material science. They can be used in the creation of optoelectronic devices and sensors due to their luminescent properties .

Fluorescence Sensing

The compound’s derivatives are utilized as fluorescence sensors. Their ability to emit light upon stimulation makes them suitable for detecting the presence of various ions or molecules .

Laser Dyes

Due to their high fluorescence quantum yield, these compounds are also employed as laser dyes. They can absorb and emit light efficiently, which is essential for laser applications .

Molecular Switches

Imidazo[1,2-a]pyridine-3-carbonyl Chloride derivatives are used in the design of molecular switches. These switches can change their physical or chemical properties in response to external stimuli, making them useful in nanotechnology .

Bioimaging

In bioimaging, the fluorescent properties of imidazo[1,2-a]pyridine derivatives are exploited. They serve as fluorophores for confocal microscopy and imaging, aiding in the visualization of biological processes .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine-3-carbonyl Chloride is a part of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been used in the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine derivatives can inhibit the function of their targets, which can lead to changes in various biochemical pathways .

Pharmacokinetics

It’s known that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against mdr-tb and xdr-tb , and can act as potent anticancer agents for KRAS G12C-mutated cells .

Action Environment

It’s known that the compound can produce flammable gases on contact with water .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJYOUHATAPWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-3-carbonyl Chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

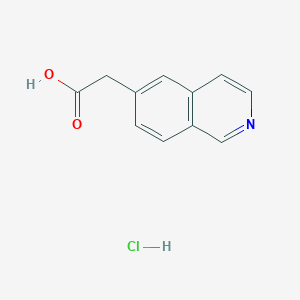

![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)

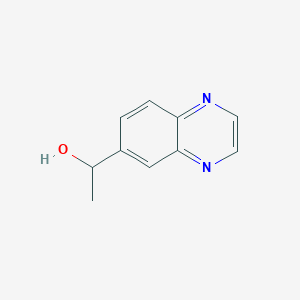

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)

![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)